molecular formula C5H6O2 B1594883 2,3-Dihydro-4H-pyran-4-one CAS No. 84302-42-1

2,3-Dihydro-4H-pyran-4-one

Cat. No. B1594883
CAS RN: 84302-42-1
M. Wt: 98.1 g/mol
InChI Key: ZCSOJXHICDKYJO-UHFFFAOYSA-N
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Description

2,3-Dihydro-4H-pyran-4-one is a chemical compound with the molecular formula C5H6O2 . It is also known by other names such as 2,3-dihydropyran-4-one, 2H-Pyran-4(3H)-one, and 4H-Pyran-4-one, 2,3-dihydro- .


Synthesis Analysis

The synthesis of 2,3-Dihydro-4H-pyran-4-one can be achieved through the Hg (II)-catalyzed rearrangement of 1-Alkynyl-2,3-epoxy alcohols . Another method involves the addition of diverse nucleophiles to the unsaturated lactone that results from the hetero Diels−Alder reaction of Brassard’s diene with aldehydes .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-4H-pyran-4-one consists of 5 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C5H6O2/c6-5-1-3-7-4-2-5/h1,3H,2,4H2 .


Chemical Reactions Analysis

The chemical reactions involving 2,3-Dihydro-4H-pyran-4-one include the Hg (II)-catalyzed rearrangement of 1-Alkynyl-2,3-epoxy alcohols . Another reaction involves the addition of diverse nucleophiles to the unsaturated lactone that results from the hetero Diels−Alder reaction of Brassard’s diene with aldehydes .


Physical And Chemical Properties Analysis

The molecular weight of 2,3-Dihydro-4H-pyran-4-one is 98.10 g/mol . It has a topological polar surface area of 26.3 Ų and a complexity of 105 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Multicomponent Synthesis

2,3-Dihydro-4H-pyran-4-one is involved in eco-friendly multicomponent synthesis processes. For instance, it has been used in the synthesis of diverse functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using urea as an organo-catalyst. This method offers an efficient approach for producing pharmaceutically interesting compounds under mild conditions (Brahmachari & Banerjee, 2014).

Cyclization Reactions

2,3-Dihydro-4H-pyran-4-one is crucial in cyclization reactions. Research has shown its utility in forming 2,3-dihydro-4-pyridinones when combined with specific reagents. This demonstrates its versatility in generating structurally diverse compounds (MacDonald & Burnell, 2009).

Synthesis of Functionalized Derivatives

The compound plays a significant role in the synthesis of functionalized derivatives. For example, functionalized 3-fluoro-2,3-dihydro-4H-pyran derivatives have been efficiently synthesized from it, demonstrating its potential in producing fluorinated compounds (Xu et al., 2015).

Photocycloaddition Studies

2,3-Dihydro-4H-pyran-4-one is also significant in photocycloaddition studies. Its derivatives have been used in photocycloaddition reactions, highlighting its potential in photochemical applications (Margaretha et al., 2007).

One-Pot Synthesis Applications

The compound is effective in one-pot synthesis methods. It has been used to prepare 2-aryl-2,3-dihydro-4H-pyran-4-ones in a single step, showcasing its efficiency in streamlined chemical synthesis (Khera et al., 2010).

Catalysis and Green Chemistry

2,3-Dihydro-4H-pyran-4-one has applications in green chemistry, particularly in catalysis. It has been used in nano-crystalline ZnO catalyzed multicomponent reactions, underlining its role in environmentally friendly synthetic processes (Bhattacharyya et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, 3,4-Dihydro-2H-pyran, indicates that it is highly flammable and causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful to aquatic life with long-lasting effects . Similar precautions should be taken when handling 2,3-Dihydro-4H-pyran-4-one.

properties

IUPAC Name

2,3-dihydropyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-5-1-3-7-4-2-5/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSOJXHICDKYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340718
Record name 2H-Pyran-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-4H-pyran-4-one

CAS RN

84302-42-1
Record name 2,3-Dihydro-4-pyranone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084302421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-pyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIHYDRO-4-PYRANONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
570
Citations
FK MacDonald, DJ Burnell - The Journal of Organic Chemistry, 2009 - ACS Publications
A variety of α,β-unsaturated 1,3-diketones cyclize to 2,3-dihydro-4H-pyran-4-ones in an acidic aqueous medium, with exceptions being α,β-unsaturated 1,3-diketones in which the β …
Number of citations: 38 pubs.acs.org
TE Goodwin, CM Crowder, RB White… - The Journal of …, 1983 - ACS Publications
The development of a convergent synthesis of maytan-sinoids2 34** led to the need for tetrahydro-4fl"-pyran-4-ones of general structure 1 with the indicated absolute config-uration. …
Number of citations: 27 pubs.acs.org
R Ahmad Khera, R Ahmad, I Ullah… - Helvetica Chimica …, 2010 - Wiley Online Library
2‐Aryl‐2,3‐dihydro‐4H‐pyran‐4‐ones were prepared in one step by cyclocondensation of 1,3‐diketone dianions with aldehydes. The use of HCl (10%) for the aqueous workup proved …
Number of citations: 13 onlinelibrary.wiley.com
S Hayashi, K Mori - Agricultural and biological chemistry, 1986 - Taylor & Francis
In 1985, Kubo et al. isolated a new sex-pheromonal component produced by the male moth, Hepialus californicus B., from its hair pencils and named it hepialone. l) The. structure was …
Number of citations: 8 www.tandfonline.com
TE Goodwin, NM Rothman, KL Salazar… - The Journal of …, 1992 - ACS Publications
0 Ratios determined by integration of the respective methoxy singlets in the 500-MHz NMR spectra. 6 After purification.'Data are reported for Grignard reactions in which Me3SiCl was …
Number of citations: 17 pubs.acs.org
A Ilangovan, P Sakthivel, H Zipse - ChemistrySelect, 2016 - Wiley Online Library
A variety of 5‐aroyl/alkanoyl‐2,3‐dihydro‐4H‐pyran‐4‐ones have been synthesised by reaction between acyclic β‐diketones and α,β‐unsaturated acyl chlorides in the presence of …
J Kóňa, P Zahradník, WMF Fabian - The Journal of Organic …, 2001 - ACS Publications
Nucleophilic substitutions by a hydroxide ion at vinylic carbons of methoxyethene (system A), 3-methoxypropenal (system B), 2,3-dihydro-4H-pyran-4-one (system C), and 4H-pyran-4-…
Number of citations: 19 pubs.acs.org
A Kirschning, J Harders - Tetrahedron, 1997 - Elsevier
Nucleophilic additions of silyl- and sulfur-stabilized carbanions 5a-c to carbohydrate-derived 2,3-dihydro-4H-pyran-4-ones 4a,b are described. Depending on the combination of …
Number of citations: 7 www.sciencedirect.com
SP Gholap, D Jangid… - The Journal of Organic …, 2019 - ACS Publications
A metal-free, Brønsted acid, pTsOH-catalyzed intramolecular rearrangement of δ-hydroxyalkynones to substituted 2,3-dihydro-4H-pyran-4-ones was developed. The rearrangement …
Number of citations: 16 pubs.acs.org
JR Peterson, TJ Winter, CP Miller - Synthetic Communications, 1988 - Taylor & Francis
Methyl acetoacetate and 2,4-pentanedione dianions were condensed with aldehydes and ketones to afford a 1,3,5-trioxygenated carboskeleton. Intramolecular cyclization of the aldol …
Number of citations: 38 www.tandfonline.com

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